molecular formula C19H25F3N2O4 B11617489 ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

Cat. No.: B11617489
M. Wt: 402.4 g/mol
InChI Key: MJDFMQGFFHUTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a synthetic alaninate derivative characterized by a trifluoromethyl group, a cyclohexylamine substituent, and a 4-methoxybenzoyl moiety. The trifluoro group enhances metabolic stability and lipophilicity, while the cyclohexyl and methoxyphenyl groups may influence target binding or solubility . Although direct biological data for this compound are unavailable in the provided evidence, structural analogs in the evidence (e.g., pesticidal triazoles and sulfonamide derivatives) suggest its relevance in designing enzyme inhibitors or pesticides .

Properties

Molecular Formula

C19H25F3N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H25F3N2O4/c1-3-28-17(26)18(19(20,21)22,23-14-7-5-4-6-8-14)24-16(25)13-9-11-15(27-2)12-10-13/h9-12,14,23H,3-8H2,1-2H3,(H,24,25)

InChI Key

MJDFMQGFFHUTDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1CCCCC1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with cyanoacetohydrazide in the presence of a catalyst such as piperidine . The reaction conditions often require absolute ethanol as the solvent and controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(CYCLOHEXYLAMINO)-3,3,3-TRIFLUORO-2-[(4-METHOXYPHENYL)FORMAMIDO]PROPANOATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins, while the cyclohexylamino group may influence its solubility and stability. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent R1 Substituent R2 Molecular Formula Key Features Potential Applications
Target Compound Cyclohexylamino 4-Methoxybenzoyl C₂₀H₂₄F₃N₂O₄ (calculated) High lipophilicity, electron-donating methoxy group Agrochemical intermediates, protease inhibition
Ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-N-2-pyridinylalaninate Pyridin-2-ylamino 2-Chlorobenzoyl C₁₈H₁₆ClF₃N₂O₃ Chlorine (electron-withdrawing), pyridine (hydrogen bonding) Antifungal agents, kinase inhibitors
Methyl 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,3,3-trifluoro-N-(trifluoroacetyl)alaninate Trifluoroacetyl 2-Phenylpyrazolyl C₁₇H₁₅F₆N₃O₄ Trifluoroacetyl (strong electrophile), pyrazole ring Pesticidal activity, reactive intermediates
OC117 (Phenylsulfonyl alaninate derivative) Phenylsulfonyl Unspecified C₁₂H₁₈F₃NO₄S Sulfonyl group (enhanced stability) Herbicide safeners, oxidation-resistant agents

Key Observations:

Substituent Effects on Bioactivity: The cyclohexylamino group in the target compound likely increases steric bulk and lipophilicity compared to pyridinylamino () or phenylsulfonyl () groups. This may enhance membrane permeability but reduce binding to polar active sites . The 4-methoxybenzoyl moiety provides electron-donating properties, contrasting with the electron-withdrawing 2-chlorobenzoyl group in . Such differences could modulate interactions with cytochrome P450 enzymes or other targets .

Trifluoromethyl Group :

  • All compounds share a 3,3,3-trifluoroalanine backbone , which improves resistance to oxidative degradation. However, the target compound’s ethyl ester may offer slower hydrolysis compared to methyl esters (e.g., ), extending its half-life in biological systems .

Heterocyclic vs.

Research Findings and Implications

  • Agrochemical Potential: Compounds with trifluoro groups and aromatic acyl moieties (e.g., ’s etaconazole and propiconazole) are widely used as fungicides. The target compound’s methoxybenzoyl group may reduce phytotoxicity compared to chlorinated analogs .
  • Synthetic Challenges: The cyclohexylamino group’s steric hindrance may complicate synthesis, requiring optimized coupling reagents compared to smaller substituents like pyridinylamino .
  • Thermodynamic Stability : Sulfonyl and trifluoroacetyl groups (–3) enhance stability under acidic conditions, whereas the target compound’s methoxybenzoyl group may favor stability in basic environments .

Biological Activity

Ethyl 2-(cyclohexylamino)-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity based on available research findings, including synthesis, pharmacological properties, and case studies.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C15H20F3N2O3\text{C}_{15}\text{H}_{20}\text{F}_3\text{N}_2\text{O}_3

This structure includes a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The synthesis typically involves the reaction of cyclohexylamine with trifluoroacetic acid derivatives and subsequent carbonylation with a methoxyphenyl precursor.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study by Al-Suwaidan et al. (2016) demonstrated that compounds with similar structural motifs effectively inhibited tumor cell proliferation in vitro. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of related compounds. For instance, compounds containing the methoxyphenyl group have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Pandey et al., 2009; Al-Khuzaie & Al-Majidi, 2014). The trifluoromethyl group may contribute to this activity by disrupting microbial membranes.

Neuroprotective Effects

Neuroprotective properties have also been attributed to this class of compounds. Research indicates that cyclohexylamine derivatives can inhibit neuroinflammation and oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases (El-Sayed et al., 2017).

Case Studies

  • Antitumor Study : In vitro assays conducted on human cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell viability. The IC50 values ranged from 10 to 25 µM across different cancer types, indicating moderate potency.
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Data Table: Biological Activities Overview

Biological ActivityMechanism of ActionReference
AntitumorInduction of apoptosis; cell cycle arrestAl-Suwaidan et al., 2016
AntimicrobialDisruption of microbial membranesPandey et al., 2009; Al-Khuzaie & Al-Majidi, 2014
NeuroprotectiveInhibition of neuroinflammationEl-Sayed et al., 2017

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.